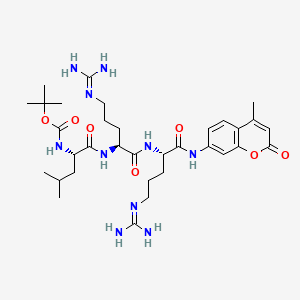
Boc-Leu-Arg-Arg-AMC . 2 HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Leu-Arg-Arg-AMC . 2 HCl involves multiple steps, starting with the protection of the amino acids and the coupling of the peptide chain. The process typically includes:
Protection of Amino Acids: The amino acids leucine, arginine, and 7-amino-4-methylcoumarin are protected using tert-butyl and carbamate groups.
Coupling Reactions: The protected amino acids are coupled sequentially using reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form the peptide chain.
Deprotection and Purification: The final peptide is deprotected and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors and automated peptide synthesizers are used to produce the compound in bulk.
Quality Control: Rigorous quality control measures, including mass spectrometry and HPLC, ensure the purity and consistency of the product.
化学反応の分析
Types of Reactions
Boc-Leu-Arg-Arg-AMC . 2 HCl undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteases, releasing 7-amino-4-methylcoumarin.
Deprotection: The tert-butyl and carbamate protecting groups can be removed under acidic conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes such as Kex2 endoprotease and proteasome are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove protecting groups.
Major Products
Hydrolysis: 7-amino-4-methylcoumarin and the corresponding peptide fragments.
Deprotection: The free peptide without protecting groups
科学的研究の応用
Boc-Leu-Arg-Arg-AMC . 2 HCl is extensively used in scientific research, including:
Biochemistry: As a substrate for studying protease activity, including Kex2 endoprotease and proteasome.
Molecular Biology: In assays to measure enzyme kinetics and inhibitor screening.
Medicine: In drug discovery and development, particularly for protease inhibitors.
Industry: In the production of diagnostic kits and research reagents .
作用機序
Boc-Leu-Arg-Arg-AMC . 2 HCl acts as a substrate for proteases. The enzyme cleaves the peptide bond, releasing 7-amino-4-methylcoumarin, which can be detected fluorometrically. This allows researchers to measure protease activity and study enzyme kinetics. The molecular targets include the active sites of proteases such as Kex2 endoprotease and the proteasome .
類似化合物との比較
Similar Compounds
Boc-Leu-Gly-Arg-AMC: Another peptide substrate used for similar applications.
Boc-Leu-Arg-Arg-AMC TFA: The trifluoroacetic acid salt form of Boc-Leu-Arg-Arg-AMC.
Uniqueness
Boc-Leu-Arg-Arg-AMC . 2 HCl is unique due to its specific sequence and the presence of 7-amino-4-methylcoumarin, making it highly suitable for fluorometric assays. Its ability to act as a substrate for multiple proteases adds to its versatility in research applications .
特性
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52N10O7/c1-18(2)15-24(43-32(48)50-33(4,5)6)29(47)42-23(10-8-14-39-31(36)37)28(46)41-22(9-7-13-38-30(34)35)27(45)40-20-11-12-21-19(3)16-26(44)49-25(21)17-20/h11-12,16-18,22-24H,7-10,13-15H2,1-6H3,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H4,34,35,38)(H4,36,37,39)/t22-,23-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVWXCNIABBHLQ-HJOGWXRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52N10O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
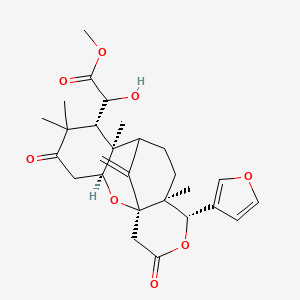
![2-Benzo[a]anthracen-12-yl-1-benzothiophene](/img/structure/B10814641.png)
![1-[6-(Triphenylmethoxy)hexyl]thymine](/img/structure/B10814643.png)
![2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10814648.png)


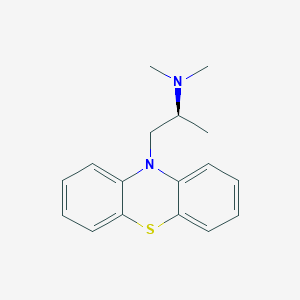
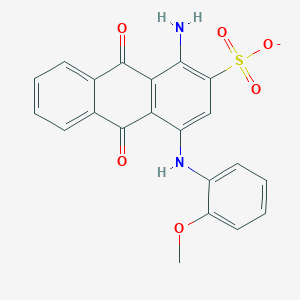

![(1R,3S,4S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814700.png)
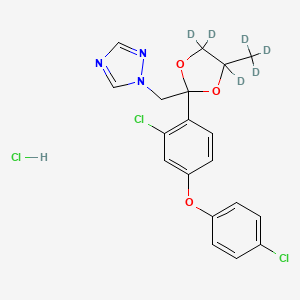
![[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B10814706.png)
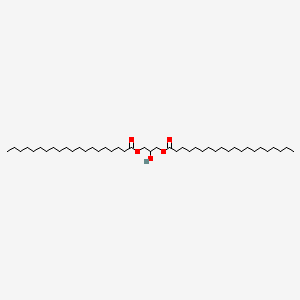
![N-[1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814729.png)
